Diisobutylamine hydrochloride

Description

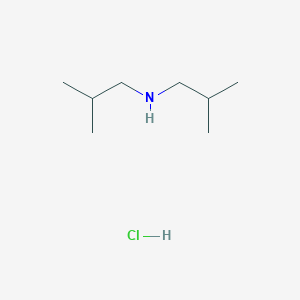

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methyl-N-(2-methylpropyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N.ClH/c1-7(2)5-9-6-8(3)4;/h7-9H,5-6H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSBLUHKYYCLEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939593 | |

| Record name | 2-Methyl-N-(2-methylpropyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18251-82-6 | |

| Record name | 1-Propanamine, 2-methyl-N-(2-methylpropyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018251826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-N-(2-methylpropyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisobutylamine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Diisobutylamine Hydrochloride

A comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

Diisobutylamine hydrochloride is the salt formed from the reaction of the secondary amine diisobutylamine with hydrochloric acid.[1][2] This conversion to the hydrochloride salt enhances the compound's stability and solubility, particularly in aqueous solutions, making it a versatile reagent and intermediate in various chemical applications.[3] Diisobutylamine itself is a colorless liquid with a characteristic amine odor, and its hydrochloride salt is typically a white to off-white crystalline solid.[3][4] The steric hindrance provided by the two isobutyl groups, coupled with the basicity of the nitrogen atom, defines the reactivity and utility of this compound in organic synthesis.[5] This guide provides a detailed overview of the chemical properties, synthesis, analysis, and applications of this compound, with a focus on its relevance to researchers in the chemical and pharmaceutical sciences.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.

General Properties

A summary of the key physicochemical properties of diisobutylamine and its hydrochloride salt is presented in the table below. It is important to distinguish between the free base (diisobutylamine) and its salt form, as their properties can differ significantly.

| Property | Diisobutylamine | This compound | Reference(s) |

| Molecular Formula | C₈H₁₉N | C₈H₂₀ClN | [4][6] |

| Molecular Weight | 129.24 g/mol | 165.70 g/mol | [4][6] |

| Appearance | Colorless liquid | White to off-white crystalline solid | [3][4] |

| Melting Point | -77 °C | Not available | [4] |

| Boiling Point | 139 °C | Not available | [4] |

| Solubility in water | 5 g/L (20 °C) | Soluble | [3][4] |

| pKa of Conjugate Acid | ~10.9-11.07 | Not applicable | [7] |

Basicity and Reactivity

The chemical behavior of diisobutylamine is primarily dictated by the lone pair of electrons on the nitrogen atom, which imparts its basicity.[8] As a secondary amine, it readily reacts with acids to form the corresponding ammonium salts, such as this compound.[8] This basicity also allows it to be used as a catalyst in various organic transformations.[5] The steric bulk of the isobutyl groups can influence the regioselectivity and stereoselectivity of reactions in which it participates.[5]

Synthesis and Purification

This compound is typically prepared by the straightforward acid-base neutralization of diisobutylamine with hydrochloric acid.[2] The synthesis of the parent amine, diisobutylamine, can be achieved through several industrial and laboratory-scale methods.

Industrial Production of Diisobutylamine

The primary industrial route to diisobutylamine is the catalytic amination of isobutanol.[9] This process involves the reaction of isobutanol with ammonia at elevated temperatures and pressures over a heterogeneous catalyst.[9] By controlling the reaction conditions, the formation of the secondary amine can be favored over the primary (isobutylamine) and tertiary (triisobutylamine) amines.[9]

An alternative industrial method is the reductive amination of isobutyraldehyde.[9]

Laboratory Synthesis of this compound

A general protocol for the laboratory-scale synthesis of this compound is as follows:

-

Dissolution: Dissolve diisobutylamine in a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Acidification: Slowly add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent like diethyl ether) to the stirred diisobutylamine solution. The reaction is exothermic.

-

Precipitation: The this compound salt will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by filtration.

-

Purification: Wash the collected solid with a cold, non-polar solvent (e.g., hexane) to remove any unreacted starting material and impurities. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

-

Drying: Dry the purified this compound under vacuum to remove residual solvents.

Spectral Analysis

Spectroscopic techniques are essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound. The proton NMR spectrum would be expected to show characteristic signals for the isobutyl groups, including a doublet for the six methyl protons, a multiplet for the methine proton, and a doublet for the methylene protons adjacent to the nitrogen. The proton attached to the nitrogen may appear as a broad signal.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. A broad and strong band in the region of 2400-3000 cm⁻¹ is indicative of the N-H stretching vibration of the ammonium salt. C-H stretching vibrations of the isobutyl groups will be observed around 2870-2960 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the cation. The mass spectrum would show a peak corresponding to the protonated diisobutylamine molecule.

Applications in Organic Synthesis

Diisobutylamine and its hydrochloride salt are valuable in organic synthesis, primarily as a building block and a base catalyst.

Precursor for Agrochemicals

Diisobutylamine is a key starting material for the synthesis of the herbicide Butylate.[8]

Base Catalyst

The basicity and steric hindrance of diisobutylamine make it a potentially useful catalyst in various organic reactions.[5] While specific, well-documented examples in the synthesis of pharmaceuticals are not abundant in the literature, its application in fundamental carbon-carbon bond-forming reactions has been explored.[5] These include:

-

Henry (Nitroaldol) Reaction: Diisobutylamine can act as a base to deprotonate a nitroalkane, which then adds to an aldehyde or ketone.[5]

-

Michael Addition: It can catalyze the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[5]

-

Knoevenagel Condensation: Diisobutylamine can facilitate the condensation of an active methylene compound with an aldehyde or ketone.[5]

The use of the hydrochloride salt allows for the in-situ generation of the free base by the addition of a stronger base, providing a convenient and solid form for handling and storage.

Caption: Potential catalytic applications of diisobutylamine.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is known to cause skin and eye irritation.[6] The parent compound, diisobutylamine, is a flammable liquid and can cause severe skin burns and eye damage.[4] Therefore, it is essential to use personal protective equipment, including gloves, safety glasses, and a lab coat, when working with this compound. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

This compound is a stable and soluble form of the sterically hindered secondary amine, diisobutylamine. Its well-defined chemical and physical properties make it a useful reagent and intermediate in organic synthesis. While its primary documented application is as a precursor in the agrochemical industry, its potential as a base catalyst in various carbon-carbon bond-forming reactions suggests broader utility in fine chemical and pharmaceutical synthesis. This guide provides a foundational understanding of the key characteristics of this compound to support its safe and effective use in research and development.

References

- 1. Diisobutylamine, hydrochloride (CAS 18251-82-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. benchchem.com [benchchem.com]

- 3. CAS 18251-82-6: this compound | CymitQuimica [cymitquimica.com]

- 4. Diisobutylamine - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C8H20ClN | CID 519535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Diisobutylamine | 110-96-3 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Molecular Structure of Diisobutylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutylamine hydrochloride, with the chemical formula C₈H₂₀ClN, is the hydrochloride salt of the secondary amine diisobutylamine.[1][2] It presents as a white to off-white crystalline solid that is soluble in water and polar organic solvents.[2] This property enhances its utility in a variety of chemical applications, particularly as a reagent in organic synthesis. Its primary applications are in the production of pharmaceuticals, agrochemicals, and surfactants.[2] The formation of the hydrochloride salt from its parent amine, diisobutylamine, increases its stability and solubility, facilitating its use in aqueous reaction conditions.[2] This guide provides a comprehensive technical overview of the molecular structure of this compound, supported by spectroscopic data, synthesis protocols, and safety information.

Molecular Structure and Properties

The molecular structure of this compound consists of a diisobutylammonium cation and a chloride anion. The cation features a central nitrogen atom bonded to two isobutyl groups and two hydrogen atoms. The IUPAC name for this compound is 2-methyl-N-(2-methylpropyl)propan-1-amine;hydrochloride.[1]

While a publicly available crystal structure from X-ray crystallography is not available for this compound, its molecular geometry can be inferred from standard bond lengths and angles observed in similar protonated secondary amine structures. The isobutyl groups, with their branched methyl substituents, create a sterically hindered environment around the nitrogen atom.

Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₂₀ClN | [1] |

| Molecular Weight | 165.70 g/mol | [1] |

| IUPAC Name | 2-methyl-N-(2-methylpropyl)propan-1-amine;hydrochloride | [1] |

| CAS Number | 18251-82-6 | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Solubility | Soluble in water and polar organic solvents | [2] |

| Melting Point | 260-265 °C | [3] |

Caption: 2D representation of the diisobutylammonium cation and chloride anion.

Synthesis and Purification

The synthesis of this compound is typically achieved through the reaction of diisobutylamine with hydrochloric acid. The parent diisobutylamine can be synthesized via several industrial methods, including the catalytic amination of isobutanol.[4]

Experimental Protocol: Synthesis of this compound

This protocol details the laboratory-scale synthesis of this compound from diisobutylamine.

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, dissolve diisobutylamine (1.0 equivalent) in a suitable anhydrous solvent such as diethyl ether or isopropanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Acidification: While stirring vigorously, slowly add a stoichiometric amount of concentrated hydrochloric acid (1.0 equivalent) dropwise to the cooled diisobutylamine solution. The reaction is exothermic, and slow addition is crucial to control the temperature.

-

Precipitation: As the hydrochloric acid is added, a white precipitate of this compound will form.

-

Reaction Completion: Continue stirring the mixture in the ice bath for an additional 30 minutes after the acid addition is complete to ensure full conversion.

-

Isolation: Isolate the white solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted diisobutylamine and other impurities.

-

Drying: Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Spectroscopic Characterization

The molecular structure of this compound can be elucidated and confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides characteristic signals for the different types of protons in the molecule. The protonation of the nitrogen atom causes a downfield shift of the adjacent protons compared to the free amine.

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| -CH₃ (Methyl) | ~1.11 | Doublet | 12H |

| -CH- (Methine) | ~2.30 | Multiplet | 2H |

| -CH₂- (Methylene) | ~2.81 | Doublet | 4H |

| -NH₂⁺- (Ammonium) | ~9.3 | Broad Singlet | 2H |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[5]

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum shows three distinct signals corresponding to the three non-equivalent carbon atoms in the isobutyl groups.

| Carbon Environment | Chemical Shift (δ) ppm |

| -CH₃ (Methyl) | ~20 |

| -CH- (Methine) | ~28 |

| -CH₂- (Methylene) | ~58 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by the presence of broad and strong absorption bands associated with the ammonium group (-NH₂⁺-).

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2800-3200 | N-H stretching (broad) |

| 1560-1620 | N-H bending (asymmetric) |

| ~1470 | C-H bending |

| ~1370 | C-H bending (gem-dimethyl) |

The broadness of the N-H stretching band is a hallmark of amine salts and is due to hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry of this compound typically involves the analysis of the free base, diisobutylamine, as the hydrochloride salt is not volatile. The electron ionization (EI) mass spectrum of diisobutylamine shows a characteristic fragmentation pattern.

| m/z | Relative Abundance (%) | Assignment |

| 129 | ~7 | [M]⁺ (Molecular Ion of free base) |

| 86 | 100 | [M - C₃H₇]⁺ (Base Peak) |

| 57 | ~25 | [C₄H₉]⁺ |

| 30 | ~55 | [CH₂NH₂]⁺ |

The base peak at m/z 86 corresponds to the loss of a propyl radical, a common fragmentation pathway for secondary amines.[6]

Safety and Handling

This compound should be handled with appropriate safety precautions. It may cause irritation to the skin, eyes, and respiratory system.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat when handling the compound.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.[2]

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and spectroscopic characterization of this compound. While the absence of a public crystal structure limits a precise description of its solid-state geometry, a comprehensive understanding of its molecular features can be achieved through the analysis of its spectroscopic data. The provided protocols for its synthesis and the detailed interpretation of its NMR, FTIR, and mass spectra serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

- 1. This compound | C8H20ClN | CID 519535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 18251-82-6: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 18251-82-6 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound(18251-82-6) 1H NMR spectrum [chemicalbook.com]

- 6. Diisobutylamine | C8H19N | CID 8085 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: Diisobutylamine Hydrochloride and its Significance

An In-depth Technical Guide to the Synthesis of Diisobutylamine Hydrochloride

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, compares common synthetic strategies, and offers detailed, field-tested protocols for laboratory-scale preparation and characterization.

This compound (C₈H₂₀ClN) is the salt formed from the reaction of the secondary amine, diisobutylamine, with hydrochloric acid.[1] It presents as a white to off-white crystalline solid, a form that confers greater stability and solubility in water and polar organic solvents compared to its free base counterpart.[1] This property is particularly advantageous for its use in aqueous reaction media.

With a molecular weight of approximately 165.70 g/mol , this compound serves as a valuable intermediate and reagent in a variety of chemical applications.[2][3] It is frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, surfactants, and other specialty chemicals.[1] The parent amine, diisobutylamine, is also recognized as a corrosion inhibitor.[4] A thorough understanding of its synthesis is therefore crucial for professionals engaged in chemical manufacturing and development.

Core Synthetic Strategy: A Two-Stage Approach

The synthesis of this compound is fundamentally a two-stage process. The initial and more complex stage involves the formation of the diisobutylamine free base. The second stage is a straightforward acid-base neutralization to produce the final hydrochloride salt. This approach allows for the purification of the free base before conversion to the more stable and easily handled salt form.

Caption: High-level overview of the two-stage synthesis process.

Part I: Synthesis of Diisobutylamine (Free Base) - A Comparative Analysis

The selection of a synthetic route for diisobutylamine depends heavily on the desired scale of production, available starting materials, and required purity. Below is an analysis of the most prominent methods.

Method A: Reductive Amination of Isobutyraldehyde

For laboratory-scale synthesis, reductive amination is arguably the most versatile and controlled method.[5] This "one-pot" reaction involves the formation of an imine from isobutyraldehyde and an amine source, followed by the in-situ reduction of the imine to the target secondary amine.[6]

Mechanism Causality: The reaction proceeds via two potential pathways:

-

Two-step sequence: Isobutyraldehyde first reacts with isobutylamine to form an N-isobutylideneisobutylamine intermediate.

-

Three-step sequence: Isobutyraldehyde can react with ammonia to first form isobutylamine, which then reacts with a second molecule of isobutyraldehyde.[5]

In both cases, a reducing agent present in the reaction mixture reduces the carbon-nitrogen double bond of the imine intermediate as it is formed. This drives the equilibrium towards the final product and prevents unwanted side reactions. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the starting aldehyde.[6] Catalytic hydrogenation over a metal catalyst (e.g., Pd/C, Raney Nickel) is also a highly effective, "greener" alternative.[7]

Method B: Catalytic Amination of Isobutanol

This is the dominant industrial method for producing diisobutylamine due to its cost-effectiveness and scalability.[5][8] The process involves passing a vaporized mixture of isobutanol and ammonia, often with hydrogen, over a heated catalyst bed at high temperature and pressure.[8][9]

Mechanism Causality: The reaction typically proceeds over a dehydration or dehydrogenation catalyst.[5]

-

Dehydrogenation Route: The catalyst (e.g., Cobalt-based) first dehydrogenates isobutanol to isobutyraldehyde.[9] The aldehyde then reacts with ammonia and is subsequently hydrogenated in a series of steps to yield diisobutylamine.[5]

-

Dehydration Route: This pathway involves the direct reaction of isobutanol with ammonia, eliminating a molecule of water to form the amine.[8]

Method C: Alkylation of Isobutylamine

This classical approach follows the principles of Hofmann alkylation, where isobutylamine (a primary amine) acts as a nucleophile and attacks an isobutyl halide (e.g., isobutyl chloride) in an Sₙ2 reaction.[5] A base is required to neutralize the hydrogen halide byproduct.

Causality and Limitations: While mechanistically straightforward, this method is difficult to control. The product, diisobutylamine, is also nucleophilic and can compete with the starting isobutylamine for the alkyl halide. This leads to over-alkylation, producing triisobutylamine and even quaternary ammonium salts, resulting in a mixture that is challenging to separate and lowers the yield of the desired secondary amine.[5]

Caption: Comparison of primary synthetic routes to Diisobutylamine.

Data Presentation: Comparison of Synthesis Methods

| Method | Scale | Key Advantages | Key Disadvantages |

| A: Reductive Amination | Laboratory | High selectivity, good yields, mild conditions, one-pot procedure.[5][6] | Higher cost of reagents (e.g., borohydrides) compared to industrial methods. |

| B: Catalytic Amination | Industrial | Uses inexpensive bulk starting materials, suitable for continuous processing.[8] | Requires specialized high-pressure equipment and catalysts; high energy input.[9] |

| C: Alkylation | Laboratory | Conceptually simple. | Poor control, leads to over-alkylation and difficult purification.[5] |

Part II: Detailed Experimental Protocols

Trustworthiness: The following protocols are designed as self-validating systems. Each step has a clear purpose, and checkpoints for reaction monitoring are included. Adherence to safety protocols is paramount.

Protocol 1: Synthesis of Diisobutylamine via Reductive Amination

Materials:

-

Isobutyraldehyde (Reagent Grade, ≥98%)

-

Isobutylamine (Reagent Grade, ≥99%)

-

Methanol (Anhydrous)

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isobutylamine (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen).

-

Imine Formation: Cool the solution to 0 °C in an ice bath. Slowly add isobutyraldehyde (1.0 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C and allow the mixture to stir for 30 minutes after the addition is complete.

-

Reduction: While still at 0 °C, add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 30-45 minutes. Causality: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

-

Reaction Completion: After the addition of NaBH₄, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-18 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting aldehyde.

-

Workup: Carefully quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~2) to neutralize excess borohydride. Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extraction: Basify the remaining aqueous solution with 1 M NaOH to pH >11. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).

-

Drying and Isolation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield crude diisobutylamine as an oil.

-

Purification: The crude product can be purified by fractional distillation.[5]

Protocol 2: Formation and Isolation of this compound

Materials:

-

Crude or purified diisobutylamine

-

Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether)

-

Diethyl ether (anhydrous)

Procedure:

-

Dissolution: Dissolve the diisobutylamine (1.0 eq) in a minimal amount of anhydrous diethyl ether in an Erlenmeyer flask.

-

Precipitation: Cool the solution in an ice bath. While stirring, slowly add a solution of hydrochloric acid (1.05 eq) dropwise. A white precipitate of this compound will form immediately. Causality: The salt is insoluble in nonpolar diethyl ether, causing it to precipitate out of the solution.

-

Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or soluble impurities.

-

Drying: Dry the resulting white solid under vacuum to yield pure this compound.

Characterization and Quality Control

The identity and purity of the synthesized product must be confirmed through rigorous analytical methods.

Data Presentation: Key Analytical Parameters

| Technique | Purpose | Expected Result / Observation |

| ¹H NMR | Structural Confirmation | Signals corresponding to methyl (-CH₃), methine (-CH-), methylene (-CH₂-), and amine (-NH₂⁺-) protons with appropriate chemical shifts, multiplicity, and integration.[10] |

| ¹³C NMR | Structural Confirmation | Signals corresponding to the three chemically distinct carbon environments (methyl, methine, methylene).[10] |

| FTIR Spectroscopy | Functional Group ID | Broad absorption band around 2400-2700 cm⁻¹ (amine salt N-H stretch), C-H stretching below 3000 cm⁻¹, and N-H bending around 1600 cm⁻¹.[2] |

| Melting Point | Purity Assessment | A sharp melting point range consistent with literature values indicates high purity. |

| GC/HPLC | Purity Quantification | Used to determine the purity of the free base before salt formation.[11] A single major peak should be observed. |

Safety and Handling

Both diisobutylamine and its hydrochloride salt must be handled with appropriate safety precautions.

-

Hazards: Diisobutylamine is a flammable liquid and is toxic if swallowed. It causes severe skin burns and eye damage.[12] The hydrochloride salt is a skin and eye irritant.[2][13]

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][13]

-

Handling: Keep away from heat, sparks, and open flames.[12] Avoid breathing vapors or dust. Wash hands thoroughly after handling.

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13][14]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[14]

-

Conclusion

The synthesis of this compound is most effectively achieved in a laboratory setting through a two-stage process: reductive amination of isobutyraldehyde to form the free base, followed by a simple acid-base reaction with hydrochloric acid to precipitate the final salt. This approach offers high control and yields a pure, stable product. Industrial production favors the more economical catalytic amination of isobutanol. Rigorous analytical characterization and strict adherence to safety protocols are essential for ensuring the quality of the final product and the safety of the researcher.

References

- 1. CAS 18251-82-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H20ClN | CID 519535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diisobutylamine, hydrochloride (CAS 18251-82-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Diisobutylamine - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. Diisobutylamine synthesis - chemicalbook [chemicalbook.com]

- 9. Method for synthesizing diisobutylamine, catalyst and catalyst preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.at [fishersci.at]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

Diisobutylamine hydrochloride IUPAC name and synonyms

An In-depth Technical Guide to Diisobutylamine Hydrochloride for Researchers and Drug Development Professionals

Chemical Identity and Nomenclature

The precise identification of chemical compounds is fundamental to scientific research. This compound is the salt formed from the reaction of the secondary amine, diisobutylamine, with hydrochloric acid. This conversion to a hydrochloride salt significantly enhances the compound's stability and solubility in aqueous solutions, a critical factor for its utility in various synthetic protocols.[1]

IUPAC Name

The systematic name for this compound as designated by the International Union of Pure and Applied Chemistry (IUPAC) is 2-methyl-N-(2-methylpropyl)propan-1-amine;hydrochloride .[2]

Synonyms and Identifiers

In literature and commercial listings, this compound is known by several names. Recognizing these synonyms is crucial for exhaustive literature searches and procurement.

| Identifier Type | Identifier |

| Common Synonyms | Diisobutylamine HCl, diisobutylamineHCl[1][3] |

| CAS Number | 18251-82-6[2][3][4][5][6][7] |

| Parent Compound | Diisobutylamine (CAS: 110-96-3)[2][8] |

| EC Number | 678-397-0[2] |

Physicochemical and Safety Profile

A thorough understanding of a compound's properties and hazards is a prerequisite for its safe and effective handling in a laboratory setting.

Key Properties

This compound is typically a white to off-white crystalline solid.[1] Its key physicochemical properties are summarized below, providing researchers with the necessary data for experimental design.

| Property | Value |

| Molecular Formula | C₈H₂₀ClN[1][2][3][5][6][7] |

| Molecular Weight | 165.70 g/mol [2][3] |

| Appearance | White to off-white crystalline solid[1] |

| Solubility | Soluble in water and polar organic solvents[1] |

GHS Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

Skin Corrosion/Irritation: Causes skin irritation.[2]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2]

Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Synthesis and Mechanism

The synthesis of this compound is a straightforward acid-base reaction. This process is fundamental to its production and illustrates a common strategy for improving the handling characteristics of amine compounds.

General Synthesis Protocol

This compound is formed by the reaction of diisobutylamine with hydrochloric acid.[1] The lone pair of electrons on the nitrogen atom of the amine acts as a proton acceptor (a Lewis base), while hydrochloric acid acts as the proton donor.

Step-by-Step Methodology:

-

Dissolution: Diisobutylamine is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol.

-

Acidification: A solution of hydrochloric acid (either gaseous or dissolved in a compatible solvent) is added dropwise to the diisobutylamine solution, typically with cooling to manage the exothermic reaction.

-

Precipitation: The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution.

-

Isolation and Purification: The resulting solid is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried under a vacuum to yield the final product.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Industry

The utility of this compound stems from its role as a versatile reagent and intermediate in organic synthesis.

Pharmaceutical and Agrochemical Synthesis

This compound is frequently utilized in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its parent amine, diisobutylamine, is a known precursor to the herbicide butylate, highlighting its relevance in the agrochemical sector.[9] The amine functional group provides a reactive site for the formation of C-N bonds, a common structural motif in many biologically active compounds.

Corrosion Inhibition

The parent compound, diisobutylamine, is employed as a corrosion inhibitor, particularly in hydrocarbon streams that may contain acidic residues.[9] Being a base, it neutralizes acids like HCl, forming the less corrosive this compound salt.[9] This application is critical for maintaining the integrity of industrial equipment.

Other Industrial Uses

This compound also finds use in the production of surfactants and other specialty chemicals, demonstrating its broad applicability in the chemical industry.[1]

Conclusion

This compound is a compound of significant industrial and research importance. Its well-defined chemical identity, straightforward synthesis, and versatile applications make it a valuable tool for chemists and drug development professionals. A comprehensive understanding of its properties and handling requirements, as outlined in this guide, is essential for its safe and effective utilization in the laboratory and beyond.

References

- 1. CAS 18251-82-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H20ClN | CID 519535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Diisobutylamine, hydrochloride [webbook.nist.gov]

- 5. Diisobutylamine, hydrochloride [webbook.nist.gov]

- 6. This compound-Molbase [molbase.com]

- 7. This compound - Lead Sciences [lead-sciences.com]

- 8. Diisobutylamine | C8H19N | CID 8085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Diisobutylamine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Physical Properties of Diisobutylamine Hydrochloride

This guide provides a comprehensive overview of the key physical and chemical properties of diisobutylamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the essential data and experimental methodologies necessary for the effective application and understanding of this compound.

Introduction

This compound is the salt formed from the reaction of the secondary amine, diisobutylamine, with hydrochloric acid.[1] This conversion to a hydrochloride salt significantly enhances the compound's stability and solubility in aqueous solutions, making it a versatile reagent in various chemical syntheses.[1] It is frequently utilized in the production of pharmaceuticals, agrochemicals, and surfactants.[1] A thorough understanding of its physical properties is paramount for its effective use in these applications, ensuring predictable behavior in reaction media and formulation processes.

Core Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of this compound is presented below. These values are critical for designing experiments, developing formulations, and ensuring safe handling.

| Property | Value | Source |

| Molecular Formula | C₈H₂₀ClN | [1][2][3][4][5][6] |

| Molecular Weight | 165.70 g/mol | [2][3][4][6] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | Not explicitly available in search results. The parent amine has a melting point of -77 °C.[7][8] | |

| Boiling Point | The parent amine has a boiling point of 137-139 °C.[7][8] | |

| Solubility | Soluble in water and polar organic solvents.[1] The parent amine is sparingly soluble in water (5 g/L at 20 °C).[7][9] |

Experimental Protocols for Property Determination

The accurate determination of physical properties is the bedrock of reproducible scientific research. This section details the methodologies for measuring key parameters of this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[10] Pure crystalline solids exhibit a sharp melting point range, typically within 1-2°C.[11] Impurities tend to lower and broaden the melting range.[10][11]

Methodology: Capillary Method

The capillary method is a straightforward and widely adopted technique for melting point determination.[12]

Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[12]

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end on a hard surface to compact the sample to a height of 2-4 mm.[13]

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.[12]

-

Approximate Melting Point: Heat the sample rapidly to get an approximate melting range.[10][13]

-

Accurate Melting Point: Allow the apparatus to cool to about 10-15°C below the approximate melting point.[13] Insert a new sample and heat at a slow, controlled rate (1-2°C per minute).[13]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[13]

Diagram: Melting Point Determination Workflow

Caption: Workflow for melting point determination using the capillary method.

Solubility Determination

Solubility is a fundamental property that dictates a compound's behavior in different solvent systems, which is critical for reaction setup and drug formulation.[14] As an amine hydrochloride, this compound is expected to be soluble in polar solvents.[1][15]

Methodology: Isothermal Equilibrium Method

This method determines the equilibrium solubility of a compound in various solvents at a controlled temperature.[14]

Protocol:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol) in a sealed vial.[14]

-

Equilibration: Place the vials in a thermostatic shaker bath at a constant temperature (e.g., 25°C) and agitate for an extended period (24-72 hours) to ensure equilibrium is reached.[14]

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Centrifuge the samples to further separate the solid and liquid phases.[14]

-

Sample Analysis: Carefully withdraw a clear aliquot of the supernatant, filter it through a syringe filter (0.22 µm), and dilute it with a suitable solvent.[14]

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC).[14]

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Repeat the experiment multiple times to ensure reproducibility.[14]

Diagram: Solubility Determination Workflow

Caption: Workflow for determining solubility via the isothermal equilibrium method.

Spectroscopic Characterization

Spectroscopic data provides invaluable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[16] For this compound, both ¹H and ¹³C NMR would provide characteristic signals.[2][17]

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the different proton environments in the isobutyl groups and the proton on the nitrogen.[17] The protonation of the amine nitrogen upon forming the hydrochloride salt would lead to a downfield shift of the protons adjacent to the nitrogen.[18]

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the different carbon atoms in the molecule.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[16] The IR spectrum of this compound would exhibit characteristic absorption bands.[2][3][19][20] Key expected absorptions include N-H stretching vibrations, which are affected by the hydrochloride formation, and C-H stretching and bending vibrations of the isobutyl groups.

Safety and Handling

This compound is classified as a skin and eye irritant.[2][21] The parent compound, diisobutylamine, is a flammable liquid and is toxic if swallowed, causing severe skin burns and eye damage.[8][22] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[8][21] It should be stored in a cool, dry, and well-ventilated area away from incompatible substances.[1][22]

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound, along with the standard experimental protocols for their determination. A thorough understanding and application of this knowledge are crucial for researchers and professionals in leveraging this compound's full potential in scientific and industrial applications.

References

- 1. CAS 18251-82-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H20ClN | CID 519535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diisobutylamine, hydrochloride [webbook.nist.gov]

- 4. Diisobutylamine, hydrochloride (CAS 18251-82-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound | CAS 18251-82-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. Diisobutylamine, hydrochloride [webbook.nist.gov]

- 7. Diisobutylamine | 110-96-3 [chemicalbook.com]

- 8. fishersci.at [fishersci.at]

- 9. Diisobutylamine - Wikipedia [en.wikipedia.org]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. westlab.com [westlab.com]

- 13. southalabama.edu [southalabama.edu]

- 14. benchchem.com [benchchem.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. benchchem.com [benchchem.com]

- 17. This compound(18251-82-6) 1H NMR spectrum [chemicalbook.com]

- 18. benchchem.com [benchchem.com]

- 19. spectrabase.com [spectrabase.com]

- 20. webbook.nist.gov [webbook.nist.gov]

- 21. chemicalbook.com [chemicalbook.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Diisobutylamine Hydrochloride (CAS No. 18251-82-6) for Researchers and Drug Development Professionals

A Note on Chemical Identity: It is important to clarify that the CAS number 18251-82-6 corresponds to Diisobutylamine hydrochloride. The chemical name "1-(2-Oxopyrrolidin-1-yl)pyrrolidine-2,5-dione" is not associated with this CAS number. This guide will focus exclusively on the properties and applications of this compound.

Introduction

This compound, a secondary amine salt, is a versatile and valuable reagent in modern organic and medicinal chemistry. While not typically an active pharmaceutical ingredient (API) itself, its utility as a synthetic intermediate and basic catalyst makes it a compound of significant interest to scientists in drug discovery and development. This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and key applications of this compound, with a focus on its relevance to the pharmaceutical industry.

Physicochemical Properties

This compound is a white to off-white crystalline solid that is soluble in water and polar organic solvents.[1] Its hydrochloride form enhances its stability and solubility in aqueous media compared to the free base, Diisobutylamine.[1]

| Property | Value | Source(s) |

| CAS Number | 18251-82-6 | [2] |

| Molecular Formula | C₈H₂₀ClN | [2] |

| Molecular Weight | 165.70 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| pKa (of the conjugate acid) | ~10.91 | [3] |

| Solubility | Soluble in water and polar organic solvents | [1] |

Spectroscopic Characterization

A thorough understanding of the spectroscopic profile of this compound is essential for its unambiguous identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound in a suitable deuterated solvent is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

-CH₃ (Methyl) protons: A doublet due to coupling with the adjacent methine proton.

-

-CH (Methine) proton: A multiplet resulting from coupling with the methyl and methylene protons.

-

-CH₂- (Methylene) protons: A doublet arising from coupling with the methine proton.

-

-NH₂⁺- (Ammonium) protons: A broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR (Carbon-13 NMR): The proton-decoupled ¹³C NMR spectrum will exhibit three distinct signals for the three unique carbon environments:

-

-CH₃ (Methyl) carbon

-

-CH (Methine) carbon

-

-CH₂- (Methylene) carbon

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about its functional groups. Key absorption bands include:

-

N-H stretching: A broad and strong band in the region of 2400-3200 cm⁻¹, characteristic of the ammonium salt.

-

C-H stretching: Strong bands just below 3000 cm⁻¹ corresponding to the aliphatic C-H bonds.

-

N-H bending: A band around 1500-1600 cm⁻¹.

-

C-H bending: Bands in the 1350-1470 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometric analysis, typically of the free base Diisobutylamine, is used to confirm the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum of Diisobutylamine would be expected to show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of the C-N and C-C bonds.

Synthesis of this compound

This compound is typically prepared by reacting Diisobutylamine with hydrochloric acid. The synthesis of the parent Diisobutylamine can be achieved through several routes, with reductive amination being a common laboratory-scale method.

Experimental Protocol: Synthesis of Diisobutylamine via Reductive Amination

This protocol outlines a general procedure for the synthesis of Diisobutylamine, which can then be converted to its hydrochloride salt.

Materials:

-

Isobutyraldehyde

-

Isobutylamine

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Glacial acetic acid (catalytic amount)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (e.g., 1 M in diethyl ether)

Procedure:

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve isobutyraldehyde (1.0 equivalent) and isobutylamine (1.1 equivalents) in anhydrous methanol.

-

Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to the solution.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine.

-

-

Reduction:

-

Cool the reaction mixture in an ice bath.

-

Slowly and portion-wise add sodium borohydride (1.5 equivalents) to the stirred solution, controlling any effervescence.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours.

-

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x volume of aqueous layer).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude Diisobutylamine.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the crude Diisobutylamine in a minimal amount of diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether (1.0 equivalent) with stirring.

-

The this compound will precipitate as a white solid.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Organic Synthesis

The primary role of Diisobutylamine and its hydrochloride salt in a pharmaceutical context is as a synthetic building block and a non-nucleophilic, sterically hindered base.[1] Its basicity and steric bulk can be advantageous in various organic transformations.

Catalysis in Carbon-Carbon Bond Forming Reactions

Diisobutylamine can serve as a basic catalyst in several important carbon-carbon bond-forming reactions that are fundamental in the synthesis of complex molecules, including pharmaceutical intermediates.[4]

-

Henry (Nitroaldol) Reaction: Diisobutylamine can act as a base to deprotonate a nitroalkane, which then undergoes a nucleophilic addition to an aldehyde or ketone. The resulting β-nitro alcohol is a versatile synthetic intermediate.

-

Michael Addition: It can catalyze the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).

-

Knoevenagel Condensation: Diisobutylamine can facilitate the condensation of an aldehyde or ketone with an active methylene compound.

Diagram of Catalytic Cycle (Generic Base Catalysis):

Caption: Generalized catalytic cycle for Diisobutylamine.

While direct citation of CAS 18251-82-6 in the synthesis of specific commercial drugs is not readily found in publicly available literature, its utility as a hindered secondary amine suggests its potential application in process chemistry for the synthesis of complex APIs where control of basicity and steric hindrance is crucial.

Analytical Methodologies

Robust analytical methods are essential for the quality control of this compound, ensuring its identity, purity, and strength.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of the free base, Diisobutylamine. Due to the polar nature of amines, derivatization is often employed to improve chromatographic peak shape and thermal stability.[5]

Experimental Protocol: GC-MS Analysis with Derivatization

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

For analysis, an aliquot of the sample solution is taken, and the solvent is evaporated.

-

-

Derivatization:

-

The dried residue is reconstituted in a suitable solvent (e.g., ethyl acetate), and a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) is added.

-

The mixture is heated to facilitate the derivatization of the amine.

-

-

GC-MS Conditions:

-

Column: A nonpolar capillary column (e.g., DB-5ms).

-

Injector: Splitless injection at an elevated temperature (e.g., 250 °C).

-

Oven Program: A temperature gradient is used to ensure good separation (e.g., initial temperature of 60°C, ramped to 280°C).

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detection: Electron Ionization (EI) at 70 eV, with the mass spectrometer operated in full scan or selected ion monitoring (SIM) mode for quantification.[5]

-

High-Performance Liquid Chromatography (HPLC)

HPLC analysis of this compound can be challenging due to its lack of a strong UV chromophore. Therefore, pre-column derivatization is often necessary.

Experimental Protocol: HPLC Analysis with Pre-column Derivatization

-

Derivatization:

-

The sample containing this compound is reacted with a derivatizing agent that introduces a chromophore, such as dansyl chloride, in a buffered solution (e.g., sodium bicarbonate buffer at pH 9.5).

-

The reaction is typically carried out at a slightly elevated temperature (e.g., 40°C).

-

-

HPLC Conditions:

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water, often with an acid modifier like formic acid.

-

Detection: UV detection at a wavelength appropriate for the derivatizing agent (e.g., 254 nm for dansyl chloride) or fluorescence detection for enhanced sensitivity.

-

Safety and Handling

This compound is classified as a skin and eye irritant.[2] The free base, Diisobutylamine, is a corrosive and flammable liquid.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

-

Handling: Handle in a well-ventilated area, such as a fume hood. Avoid breathing dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[6]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, rinse mouth with water and seek immediate medical attention.

Conclusion

This compound (CAS No. 18251-82-6) is a valuable synthetic tool for researchers and professionals in drug development. Its utility as a sterically hindered base and a synthetic intermediate in various organic reactions underscores its importance in the construction of complex molecular architectures. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and safe handling procedures is crucial for its effective and safe use in the laboratory and in process development. While not a therapeutic agent itself, its role in enabling the synthesis of potentially life-saving medicines makes it a noteworthy compound in the pharmaceutical sciences.

References

Diisobutylamine Hydrochloride: A Technical Guide on its Chemical Action and Industrial Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisobutylamine hydrochloride, the salt of the secondary amine diisobutylamine, is a compound of significant interest in various industrial and chemical contexts. While a specific pharmacological mechanism of action has not been identified for this molecule, its utility as a chemical intermediate, corrosion inhibitor, and reagent in organic synthesis is well-documented. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on the underlying chemical principles of its function. Detailed protocols for its synthesis and its application as a catalyst are provided, alongside critical safety and handling information for laboratory and industrial settings.

Introduction: Characterizing Diisobutylamine and its Hydrochloride Salt

Diisobutylamine is a secondary amine with the chemical formula C8H19N. It presents as a colorless, flammable liquid with a characteristic ammonia-like odor[1][2]. Due to the presence of a lone pair of electrons on the nitrogen atom, diisobutylamine acts as a weak base.

The hydrochloride salt is formed through the reaction of diisobutylamine with hydrochloric acid[3]. This reaction protonates the nitrogen atom of the amine, forming the diisobutylammonium ion, which then associates with the chloride ion. The resulting this compound is a more stable, water-soluble, white to off-white crystalline solid, which enhances its ease of handling and use in various applications[3].

Table 1: Physicochemical Properties of Diisobutylamine and this compound

| Property | Diisobutylamine | This compound |

| Molecular Formula | C8H19N | C8H20ClN[4] |

| Molecular Weight | 129.24 g/mol [5] | 165.70 g/mol [4] |

| Appearance | Clear, colorless liquid[1] | White to off-white crystalline solid[3] |

| Odor | Ammonia-like[1] | Not specified |

| Boiling Point | 139 °C[6] | Not applicable (decomposes) |

| Melting Point | -77 °C[6] | Not specified |

| Solubility | Insoluble in water[1] | Soluble in water[3] |

"Mechanism of Action": A Chemical Perspective

In the absence of a known pharmacological target, the "mechanism of action" of this compound is best understood through its chemical reactivity and properties.

Basicity and Nucleophilicity

The core of diisobutylamine's chemical action lies in the nucleophilic and basic nature of its nitrogen atom. The lone pair of electrons on the nitrogen allows it to donate to electrophiles, making it a competent nucleophile and a Brønsted-Lowry base. The steric hindrance provided by the two isobutyl groups can modulate its reactivity, making it a useful non-nucleophilic base in certain synthetic contexts.

Role as a Corrosion Inhibitor

Diisobutylamine is utilized as a corrosion inhibitor, particularly in hydrocarbon streams containing acidic impurities like HCl[6]. Its mechanism of action in this application is twofold:

-

Neutralization: Being a base, diisobutylamine preferentially reacts with and neutralizes mineral acids present in the stream[6].

-

Film Formation: The protonated diisobutylammonium ions can adsorb onto metal surfaces, forming a protective film that isolates the metal from the corrosive environment.

Catalytic Activity in Organic Synthesis

Diisobutylamine can function as a base catalyst in various carbon-carbon bond-forming reactions, such as the Henry, Michael, and Knoevenagel reactions[7]. In these reactions, it acts as a Brønsted-Lowry base to deprotonate a carbon acid, generating a nucleophilic carbanion (e.g., a nitronate ion in the Henry reaction or an enolate in the Michael reaction) that then attacks an electrophilic carbonyl compound or Michael acceptor.

Synthesis and Purification

The synthesis of diisobutylamine is a foundational process, with the hydrochloride salt being readily prepared from the free base.

Synthesis of Diisobutylamine

Several industrial and laboratory-scale methods exist for the synthesis of diisobutylamine, with reductive amination of isobutyraldehyde being a common and versatile approach[8].

Experimental Protocol: Reductive Amination of Isobutyraldehyde

Materials:

-

Isobutyraldehyde

-

Isobutylamine

-

Reducing agent (e.g., sodium borohydride, catalytic hydrogenation)

-

Solvent (e.g., methanol, ethanol)

-

Acid for pH adjustment (e.g., acetic acid)

Procedure:

-

In a round-bottom flask, dissolve isobutyraldehyde (1.0 equivalent) and isobutylamine (1.0 equivalent) in a suitable solvent.

-

If necessary, adjust the pH of the solution to the optimal range for imine formation (typically pH 4-6) using a mild acid.

-

Stir the mixture at room temperature to facilitate the formation of the intermediate N-isobutylideneisobutylamine.

-

Once imine formation is complete (monitored by techniques like TLC or GC), introduce the reducing agent in a controlled manner. For sodium borohydride, add it portion-wise while maintaining a low temperature. For catalytic hydrogenation, introduce a suitable catalyst (e.g., Pd/C) and pressurize the reaction vessel with hydrogen gas.

-

After the reduction is complete, quench the reaction appropriately (e.g., by adding water for sodium borohydride).

-

Perform a workup to isolate the crude diisobutylamine. This typically involves extraction with an organic solvent and washing to remove impurities.

-

Purify the crude product by fractional distillation to obtain pure diisobutylamine[8].

References

- 1. Diisobutylamine | C8H19N | CID 8085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nj.gov [nj.gov]

- 3. CAS 18251-82-6: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C8H20ClN | CID 519535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. Diisobutylamine - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of Diisobutylamine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for understanding and calculating the theoretical yield of diisobutylamine hydrochloride. The synthesis is presented as a two-stage process: the formation of diisobutylamine via reductive amination, followed by its conversion to the hydrochloride salt. This document is intended for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and field-proven insights to ensure robust and reproducible outcomes. We will delve into the stoichiometry of the reactions, provide detailed experimental protocols, and present a clear, step-by-step methodology for calculating the theoretical yield, a critical parameter for reaction optimization and process validation.

Introduction: The Significance of Diisobutylamine and its Hydrochloride Salt

Diisobutylamine, a secondary aliphatic amine, serves as a crucial intermediate in the synthesis of various fine chemicals, including agrochemicals and pharmaceuticals.[1][2] Its hydrochloride salt is often preferred in laboratory and industrial settings due to its enhanced stability, water solubility, and ease of handling compared to the free base, which is a colorless, flammable liquid with a potent ammonia-like odor.[1][3] The conversion of diisobutylamine to its hydrochloride salt is a straightforward acid-base neutralization reaction.[4] A precise calculation of the theoretical yield is fundamental to assessing the efficiency of the synthesis, identifying potential sources of product loss, and ensuring the economic viability of the process.[5]

Foundational Chemistry: Synthesis of this compound

The synthesis of this compound is conceptually approached in two primary stages:

-

Synthesis of Diisobutylamine Free Base: Among various methods, reductive amination of isobutyraldehyde with isobutylamine is a common and versatile laboratory-scale approach due to its high yield potential.[6]

-

Formation of the Hydrochloride Salt: The synthesized diisobutylamine is subsequently treated with hydrochloric acid in a simple acid-base neutralization reaction to precipitate the hydrochloride salt.[1][4]

Stage 1: Reductive Amination for Diisobutylamine Synthesis

Reductive amination involves the reaction of a carbonyl compound (isobutyraldehyde) with an amine (isobutylamine) to form an imine intermediate, which is then reduced in situ to the target secondary amine (diisobutylamine).[6][7]

The overall balanced chemical equation for this stage is:

(CH₃)₂CHCHO + (CH₃)₂CHCH₂NH₂ + [Reducing Agent] → ((CH₃)₂CHCH₂)₂NH + [Oxidized Reducing Agent]

A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄).[6] The reaction is typically catalyzed by a small amount of acid to facilitate imine formation.[8]

Stage 2: Acid-Base Neutralization for Hydrochloride Salt Formation

Diisobutylamine, being a secondary amine, possesses a lone pair of electrons on the nitrogen atom, rendering it basic.[2][4] It readily reacts with a strong acid like hydrochloric acid (HCl) in an exothermic reaction to form the corresponding ammonium salt, this compound.[3][4]

The balanced chemical equation for this stage is:

((CH₃)₂CHCH₂)₂NH + HCl → [((CH₃)₂CHCH₂)₂NH₂]⁺Cl⁻

This reaction proceeds with a clear 1:1 stoichiometric ratio.[4]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with clear checkpoints and rationale for each step.

Materials and Reagents

| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Purity | Supplier |

| Isobutyraldehyde | C₄H₈O | 72.11 | >98% | e.g., Sigma-Aldrich |

| Isobutylamine | C₄H₁₁N | 73.14 | >99% | e.g., Sigma-Aldrich |

| Sodium Borohydride | NaBH₄ | 37.83 | >98% | e.g., Sigma-Aldrich |

| Methanol (Anhydrous) | CH₃OH | 32.04 | >99.8% | e.g., Fisher Scientific |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS Grade | e.g., VWR |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 37% w/w | e.g., VWR |

| Diisobutylamine | C₈H₁₉N | 129.24[3][9] | - | Synthesized in situ |

| Diisobutylamine HCl | C₈H₂₀ClN | 165.70[10] | - | Final Product |

Detailed Synthesis Workflow

The workflow is designed to ensure a logical progression from starting materials to the final, purified product.

Caption: Experimental workflow for the two-stage synthesis of this compound.

Step-by-Step Methodology

Stage 1: Synthesis of Diisobutylamine [6]

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve isobutyraldehyde (1.0 eq) and isobutylamine (1.1 eq) in anhydrous methanol. A slight excess of the amine is used to drive the imine formation to completion.

-

Reduction: Cool the reaction mixture in an ice bath to 0-5 °C. Slowly add sodium borohydride (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C to control the exothermic reaction.

-

Reaction Monitoring & Quenching: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, carefully quench the reaction by the slow addition of water to decompose any unreacted NaBH₄.

-

Work-up and Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer three times with diethyl ether. The use of an organic solvent is necessary to separate the non-polar amine product from the aqueous phase.[11]

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield crude diisobutylamine as an oil.

Stage 2: Synthesis of this compound

-

Dissolution: Dissolve the crude diisobutylamine obtained from Stage 1 in a minimal amount of a suitable organic solvent, such as diethyl ether. The solvent choice is critical; it must dissolve the free base but not the hydrochloride salt, allowing for precipitation.

-

Acidification: While stirring vigorously, add concentrated hydrochloric acid dropwise to the solution. The immediate formation of a white precipitate (this compound) should be observed.[1]

-

Isolation: Continue stirring for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting materials or non-salt impurities.

-

Drying: Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Theoretical Yield Calculation: A Step-by-Step Guide

The theoretical yield is the maximum possible mass of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency.[12][13] The calculation hinges on identifying the limiting reactant.[12][14]

The Stoichiometric Pathway

The calculation follows the stoichiometric relationships from the initial reactants to the final product.

Caption: Stoichiometric pathway for theoretical yield calculation.

Sample Calculation

Let's assume we start with 10.0 g of isobutyraldehyde and an excess of isobutylamine and other reagents.

Step 1: Calculate the moles of the limiting reactant. The reaction proceeds through diisobutylamine as an intermediate. The limiting reactant in the first stage will determine the maximum amount of diisobutylamine that can be formed, and thus the maximum amount of the final hydrochloride salt.

-

Molar Mass of Isobutyraldehyde (C₄H₈O): 72.11 g/mol

-

Moles of Isobutyraldehyde:

-

Moles = Mass / Molar Mass = 10.0 g / 72.11 g/mol = 0.1387 mol

-

Step 2: Determine the moles of the intermediate product (Diisobutylamine). The stoichiometry between isobutyraldehyde and diisobutylamine in the reductive amination is 1:1.

-

Moles of Diisobutylamine:

-

0.1387 mol Isobutyraldehyde × (1 mol Diisobutylamine / 1 mol Isobutyraldehyde) = 0.1387 mol Diisobutylamine

-

Step 3: Determine the moles of the final product (this compound). The reaction of diisobutylamine with HCl is also a 1:1 stoichiometric reaction.[4]

-

Moles of this compound:

-

0.1387 mol Diisobutylamine × (1 mol Diisobutylamine HCl / 1 mol Diisobutylamine) = 0.1387 mol Diisobutylamine HCl

-

Step 4: Calculate the theoretical yield of this compound. Convert the moles of the final product back to mass using its molar mass.

-

Molar Mass of this compound (C₈H₂₀ClN): 165.70 g/mol [10]

-

Theoretical Yield:

-

Mass = Moles × Molar Mass = 0.1387 mol × 165.70 g/mol = 22.98 g

-

Summary of Calculation

| Parameter | Value | Rationale |

| Starting Mass of Limiting Reactant (Isobutyraldehyde) | 10.0 g | Given |

| Molar Mass of Isobutyraldehyde | 72.11 g/mol | From Formula |

| Moles of Isobutyraldehyde | 0.1387 mol | Mass / Molar Mass |

| Stoichiometric Ratio (Reactant to Product) | 1:1 | From balanced equations |

| Moles of this compound | 0.1387 mol | Based on stoichiometry |

| Molar Mass of this compound | 165.70 g/mol | From Formula[10] |

| Theoretical Yield | 22.98 g | Moles of Product × Molar Mass of Product |

Conclusion: Beyond the Numbers

The theoretical yield represents an idealized maximum. In practice, the actual yield obtained experimentally will almost always be lower due to factors such as incomplete reactions, side-product formation, and mechanical losses during work-up and purification.[5] The ratio of the actual yield to the theoretical yield, expressed as a percentage, gives the percent yield, which is the ultimate measure of a reaction's efficiency. A rigorous and accurate calculation of the theoretical yield is the essential, non-negotiable baseline against which the success of any chemical synthesis is measured.

References

- 1. CAS 18251-82-6: this compound | CymitQuimica [cymitquimica.com]

- 2. Diisobutylamine | 110-96-3 [chemicalbook.com]

- 3. Diisobutylamine | C8H19N | CID 8085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. homework.study.com [homework.study.com]

- 5. tutorchase.com [tutorchase.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Diisobutylamine synthesis - chemicalbook [chemicalbook.com]

- 10. This compound | C8H20ClN | CID 519535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Theoretical Yield — Definition & Calculation - Expii [expii.com]

- 13. omnicalculator.com [omnicalculator.com]

- 14. study.com [study.com]

An In-depth Technical Guide to the Discovery and History of Diisobutylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract